molecular formula C15H12O3 B1683885 Phénoxodiol CAS No. 81267-65-4

Phénoxodiol

Numéro de catalogue: B1683885
Numéro CAS: 81267-65-4
Poids moléculaire: 240.25 g/mol
Clé InChI: ZZUBHVMHNVYXRR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Phenoxodiol is an isoflavone derivative that is being evaluated in clinical trials for various cancer treatments . Research indicates that Phenoxodiol has antitumor and anti-angiogenic activity with minimal toxicity to normal cells . Studies have explored its mechanisms of action and potential applications in cancer therapy .

Scientific Research Applications

Antineoplastic Activity: Phenoxodiol has demonstrated antineoplastic activity against renal cancer cells in vitro, reducing cancer cell viability in a dose-dependent manner . It inhibits colony formation, disrupts the cell cycle, and induces apoptosis in renal cancer cells .

Mechanism of Action: Phenoxodiol induces apoptosis in cancer cells through both intrinsic and extrinsic pathways . It has been shown to induce G1 arrest in human carcinoma cell lines and promote cell death via mitochondrial depolarization and G1/S cell-cycle arrest . Phenoxodiol also targets plasma membrane electron transport (PMET) in cancer cells .

Activity Against Cancer Cell Lines: Phenoxodiol has broad in vitro activity against various human cancer cell lines . It inhibits proliferation and promotes apoptosis in metastatic prostate cancer cell lines . Leukemic blasts from patients with acute myeloid leukemia and acute lymphocytic leukemia are sensitive to Phenoxodiol .

Enhancement of Chemotherapy: Phenoxodiol has properties that make it potentially useful in combination therapy with cisplatin or carboplatin .

Drug Delivery Systems: To improve the antitumor properties of phenoxodiol, researchers have explored molecular hybridization and drug delivery vehicles. For instance, a β-cyclodextrin–phenoxodiol complex showed a 5-fold improvement in specificity against tested cancer cell types, compared to phenoxodiol alone .

In Vitro Studies

  • Renal Cancer: Phenoxodiol decreased renal cancer viability, inhibited colony formation, and perturbed the cell cycle in 769-P, 786-O, and Caki-2 renal cancer cells .
  • Ovarian Cancer: Phenoxodiol induces apoptosis in ovarian cancer cells .
  • Prostate Cancer: Phenoxodiol inhibits proliferation and induces apoptosis in LNCaP, PC3, and DU145 prostate cancer cell lines .
  • Leukemia: Phenoxodiol induces apoptosis in leukemic blasts from patients with acute myeloid leukemia and acute lymphocytic leukemia .

In Vivo Studies

  • Breast Cancer: Phenoxodiol has in vivo antitumor activity in breast murine models .
  • Prostate Cancer: Oral administration of Phenoxodiol inhibits the growth of malignant tumors generated by inoculation of LNCaP cells into Balb/c nu/nu athymic mice .

Data Table: Summary of Phenoxodiol Effects in Cancer Cells

Cancer TypeCell LinesEffectReference
Renal Cancer769-P, 786-O, Caki-2Decreased viability, inhibited colony formation, perturbed cell cycle, induced apoptosis
Ovarian CancerHN12Induction of apoptosis
Prostate CancerLNCaP, PC3, DU145Inhibition of proliferation, induction of apoptosis, G1/S cell-cycle arrest
Acute Myeloid/Lymphocytic LeukemiaPrimary AML/ALL blastsInduction of apoptosis

Case Studies

Analyse Biochimique

Biochemical Properties

Phenoxodiol has been shown to interact with various enzymes and proteins. It was conjugated on the polysaccharide dextran using immobilized laccase as a biocatalyst . The success of the enzymatic conjugation was determined by UV-vis spectrophotometry and its functionalization degree was assessed by 1H NMR .

Cellular Effects

Phenoxodiol has been shown to have significant effects on various types of cells. It inhibits cell proliferation in human cancer cell lines including ovarian, breast, and prostate . It also induces apoptosis in renal cancer cells . In addition, it has been shown to inhibit the Akt pathway via dephosphorylation of Akt .

Molecular Mechanism

Phenoxodiol promotes G1-S arrest by the specific loss in cyclin-dependent kinase 2 activity due to p53-independent p21 WAF1 induction . This novel feature of phenoxodiol may have clinical implications, as the majority of human malignancies have aberrations in cell cycle progression regulation .

Temporal Effects in Laboratory Settings

Phenoxodiol has a short plasma half-life, particularly in the free form, leading to a rapid attainment of steady state levels during continuous intravenous infusion . Following bolus injection, free and total phenoxodiol appeared to follow first order pharmacokinetics .

Dosage Effects in Animal Models

In an in vivo colon cancer model, Balb/C mice administered low-dose Phenoxodiol exhibited significantly reduced tumor growth rates and prolonged survival . Ex vivo results showed that Phenoxodiol stimulated both NK and tumor-specific cell lytic activity .

Metabolic Pathways

Phenoxodiol is a synthetic isoflav-3-ene metabolite that is a natural intermediate in the metabolism of daidzein to equol

Transport and Distribution

Phenoxodiol has a relatively high clearance rate and a volume of distribution indicating distribution of the drug into a body compartment approximately 2.3 times the extracellular fluid volume

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’idronoxil implique plusieurs étapes clés, à commencer par la préparation de la structure de base de l’isoflavone. Une voie de synthèse courante comprend la condensation du 4-hydroxybenzaldéhyde avec l’acide 4-méthoxyphénylacétique, suivie d’une cyclisation pour former la structure de la chromen-7-ol . Les conditions réactionnelles impliquent généralement l’utilisation de catalyseurs acides ou basiques pour faciliter le processus de cyclisation.

Méthodes de production industrielle

La production industrielle d’idronoxil peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, utilisant souvent des techniques avancées telles que les réacteurs à écoulement continu et la chromatographie liquide haute performance (CLHP) pour la purification .

Analyse Des Réactions Chimiques

Types de réactions

L’idronoxil subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent diverses isoflavones substituées, des quinones et des dérivés dihydro, chacun avec des activités biologiques distinctes .

Applications de la recherche scientifique

L’idronoxil a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

L’idronoxil est souvent comparé à d’autres dérivés d’isoflavones, tels que :

L’idronoxil se distingue par sa capacité unique à inhiber le transport électronique de la membrane plasmique et ses effets biologiques multiformes, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Activité Biologique

Phenoxodiol is a synthetic isoflavone analog that has garnered attention for its potential as an anticancer agent. It is primarily investigated for its ability to induce apoptosis in various cancer cell lines, making it a candidate for treating multiple types of malignancies. This article delves into the biological activity of phenoxodiol, focusing on its mechanisms of action, pharmacokinetics, and clinical implications, supported by case studies and research findings.

Phenoxodiol exhibits its anticancer effects through several mechanisms:

  • Induction of Apoptosis : Phenoxodiol triggers apoptosis in cancer cells via both intrinsic and extrinsic pathways. Studies have shown that it increases the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins such as c-FLIP and p-Akt .
  • Cell Cycle Arrest : Research indicates that phenoxodiol can cause cell cycle arrest in various cancer cell lines, which contributes to its anti-proliferative effects. For instance, it has been demonstrated to impair colony formation in renal cancer cells .
  • Inhibition of Key Signaling Pathways : The compound inhibits the Akt signaling pathway, which plays a crucial role in cell survival and proliferation. By dephosphorylating Akt, phenoxodiol promotes apoptosis and reduces tumor viability .
MechanismDescription
Induction of ApoptosisIncreases pro-apoptotic factors; decreases anti-apoptotic proteins
Cell Cycle ArrestCauses arrest in various phases, inhibiting proliferation
Inhibition of SignalingTargets the Akt pathway to promote cell death

Pharmacokinetics

The pharmacokinetics of phenoxodiol have been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

  • Half-Life : The elimination half-lives for free and total phenoxodiol are approximately 0.67 hours and 3.19 hours, respectively .
  • Clearance Rates : Total plasma clearance rates were reported at 2.48 L/h for free phenoxodiol and 0.15 L/h for total phenoxodiol .
  • Volume of Distribution : The apparent volumes of distribution were found to be 1.55 L/kg for free phenoxodiol and 0.64 L/kg for total phenoxodiol .

Table 2: Pharmacokinetic Parameters

ParameterFree PhenoxodiolTotal Phenoxodiol
Elimination Half-Life (h)0.673.19
Clearance Rate (L/h)2.480.15
Volume of Distribution (L/kg)1.550.64

Clinical Studies

Phenoxodiol has been evaluated in several clinical trials, primarily focusing on its efficacy against late-stage solid tumors.

Case Study: Phase I Trial

A notable Phase I trial assessed the safety and efficacy of continuous intravenous administration of phenoxodiol in patients with advanced solid tumors. The trial indicated that phenoxodiol was well-tolerated with manageable side effects and showed promising signs of antitumor activity .

Combination Therapy

Research has also explored the effects of combining phenoxodiol with other chemotherapeutic agents like cisplatin. A study suggested that this combination could enhance the cytotoxic effects on prostate cancer cells, indicating a potential strategy for overcoming drug resistance .

Propriétés

IUPAC Name

3-(4-hydroxyphenyl)-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUBHVMHNVYXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231029
Record name Idronoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The antiproliferative effects of phenoxodiol are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells. Results from one study (PMID: 17904534) indicate that plasma membrane electron transport (PMET) may be a primary target for phenoxodiol in tumour cells and in activated T cells.
Record name Idronoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

81267-65-4
Record name Phenoxodiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81267-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idronoxil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081267654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idronoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Idronoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENOXODIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDRONOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/995FT1W541
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

As shown in Scheme 2, 7-benzyloxy-3-(4-methoxyphenyl)-2H-1-benzopyran (compound 1) was reacted with n-Bu4NI/BCl3 and BCl3 to give haginin E (compound 2a) at a yield of 79% and 7-hydroxy-3-(4-methoxyphenyl)-2H-1-benzopyran (4′-O-methyl haginin E, compound 2b) at a yield of 81%, respectively. Treatment of compound 1 with Pd(OH)2/C (Pearlman's reagent) and cyclohexene in refluxing ethanol promoted O-debenzylation and reduction of the chromene ring in one step, giving 7-hydroxy-3-(4-methoxyphenyl)-1-benzopyran (compound 3a) at a yield of 94%. Compound 3a was subsequently demethylated by use of n-Bu4NI/BCl3 to give equol (compound 3b) at a yield of 95%.
Name
7-benzyloxy-3-(4-methoxyphenyl)-2H-1-benzopyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
n-Bu4NI BCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenoxodiol
Reactant of Route 2
Phenoxodiol
Reactant of Route 3
Phenoxodiol
Reactant of Route 4
Phenoxodiol
Reactant of Route 5
Phenoxodiol
Reactant of Route 6
Phenoxodiol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.